molecular formula C10H10F3N B13268466 N-(cyclopropylmethyl)-2,4,6-trifluoroaniline

N-(cyclopropylmethyl)-2,4,6-trifluoroaniline

Cat. No.: B13268466
M. Wt: 201.19 g/mol
InChI Key: HCHFMUWYTQTKOZ-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-2,4,6-trifluoroaniline is an organic compound characterized by the presence of a cyclopropylmethyl group attached to an aniline ring substituted with three fluorine atoms at the 2, 4, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-2,4,6-trifluoroaniline typically involves the reaction of 2,4,6-trifluoroaniline with cyclopropylmethyl halides under basic conditions. A common method includes the use of cyclopropylmethyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2,4,6-trifluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The trifluoroaniline moiety can undergo electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

N-(cyclopropylmethyl)-2,4,6-trifluoroaniline has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2,4,6-trifluoroaniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The presence of the trifluoroaniline moiety can enhance the compound’s binding affinity and specificity for its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclopropylmethyl)-2,4,6-trifluoroaniline: can be compared with other cyclopropyl-containing aniline derivatives, such as:

Uniqueness

The unique combination of the cyclopropylmethyl group and the trifluoroaniline moiety in this compound imparts distinct chemical and biological properties. The trifluoromethyl groups enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2,4,6-trifluoroaniline

InChI

InChI=1S/C10H10F3N/c11-7-3-8(12)10(9(13)4-7)14-5-6-1-2-6/h3-4,6,14H,1-2,5H2

InChI Key

HCHFMUWYTQTKOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=C(C=C(C=C2F)F)F

Origin of Product

United States

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